molecular formula C18H34O2 B1234110 trans-5-Octadecenoic acid

trans-5-Octadecenoic acid

Cat. No. B1234110
M. Wt: 282.5 g/mol
InChI Key: AQWHMKSIVLSRNY-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-5-Octadecenoic acid is a natural product found in Thalictrum simplex with data available.

Scientific Research Applications

  • Bioconversion in Humans : Vaccenic acid is converted in human tissues to rumenic acid, an isomer of conjugated linoleic acid, through a process involving Δ9-desaturase. This conversion contributes significantly to the body's rumenic acid status (Turpeinen et al., 2002).

  • Beta-Oxidation in Rat Mitochondria : Studies have shown that elaidic acid (9-trans-octadecenoic acid) undergoes incomplete beta-oxidation in rat mitochondria, leading to the accumulation of a metabolite identified as 5-trans-tetradecenoyl-CoA. This process provides insights into the operation of beta-oxidation in intact mitochondria (Yu et al., 2004).

  • Effects on Drug Permeation : The impact of various cis- and trans-9-octadecenoic acids on the skin permeation of drugs like hydrocortisone and 5-fluorouracil has been investigated. These studies contribute to understanding the role of fatty acids in transdermal drug delivery (Song et al., 2001).

  • Separation of Isomers : Advanced chromatographic methods have been developed for the separation of monounsaturated octadecenoic acid isomers, contributing to the analytical study of these compounds in various matrices, such as milk and beef fat (Villegas et al., 2010).

  • Cytotoxic Activity : Research on the cytotoxic activity of octadecenoic acid extracts from Euphorbia kansui on human tumor cell strains reveals significant antiproliferation effects, suggesting potential therapeutic applications in cancer treatment (Yu et al., 2008).

  • Dietary Influences : Studies have shown how dietary regimens influence the trans-octadecenoic acid composition of goat milk fat, indicating the dietary modulation of fatty acid profiles in milk products (Ledoux et al., 2002).

  • Food Security and Fatty Acids : There is a positive association between lower food security among American adults and higher levels of serum trans-fatty acids, including trans-octadecenoic acid, highlighting the nutritional implications of food security status (Mazidi & Vatanparast, 2018).

properties

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(E)-octadec-5-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14H,2-12,15-17H2,1H3,(H,19,20)/b14-13+

InChI Key

AQWHMKSIVLSRNY-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/CCCC(=O)O

SMILES

CCCCCCCCCCCCC=CCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CCCCC(=O)O

synonyms

5-octadecenoic acid
octadecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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